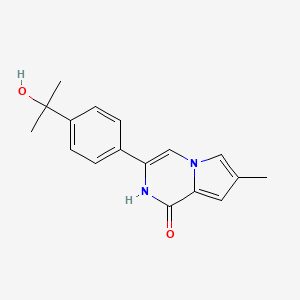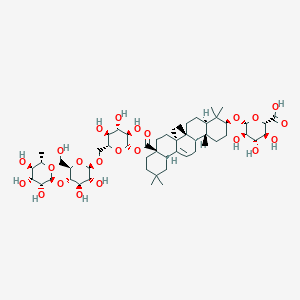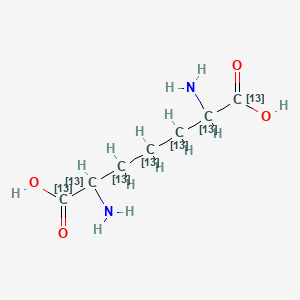
2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid: is a labeled version of 2,6-diaminoheptanedioic acid, where the carbon atoms are isotopically enriched with carbon-13. This compound is an endogenous metabolite and is often used in scientific research for tracing and studying metabolic pathways due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is to start with a carbon-13 enriched precursor and perform a series of chemical reactions to introduce the amino and carboxyl groups at the appropriate positions. The reaction conditions often involve the use of protective groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using carbon-13 enriched starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxyl groups can yield alcohols.
Scientific Research Applications
2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.
Drug Development: Helps in understanding the pharmacokinetics and metabolism of drugs.
Biological Research: Used in studies involving protein synthesis and degradation.
Industrial Applications: Utilized in the synthesis of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its movement and transformation within biological systems, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
2,6-Diaminoheptanedioic acid: The non-labeled version of the compound.
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole: A compound with similar amino and carboxyl functional groups but a different core structure.
4,6-Diamino-2-mercaptopyrimidine: Another compound with amino groups but different chemical properties.
Uniqueness: 2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid is unique due to its isotopic labeling, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic enrichment provides a distinct advantage in research applications where precise tracking of the compound is required.
Properties
Molecular Formula |
C7H14N2O4 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
GMKMEZVLHJARHF-BNUYUSEDSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)N)[13CH2][13CH]([13C](=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


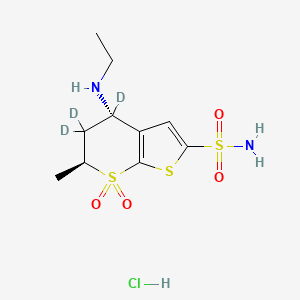

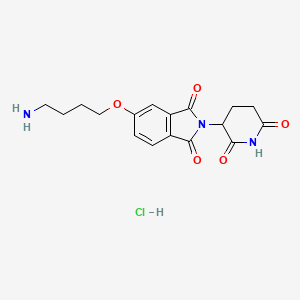
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
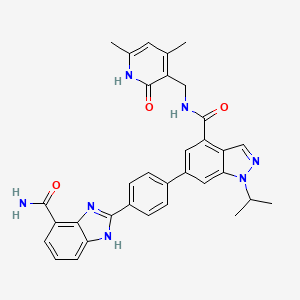
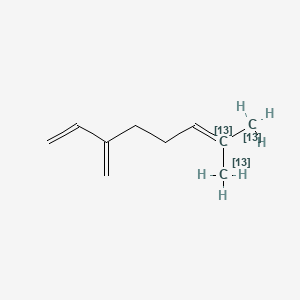

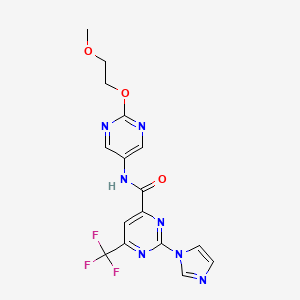
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
